![molecular formula C14H15F3N4O5 B15285688 Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine, commonly known as TFA-ap-dC, is a nucleoside analog. It is primarily used in biochemical and molecular biology research. This compound is a modified form of cytidine, where the 5-position of the cytidine ring is substituted with a trifluoroacetylamino group. This modification imparts unique properties to the compound, making it useful in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine involves several steps The starting material is typically 2’-deoxycytidineThis is achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the desired transformations .
化学反応の分析
Types of Reactions
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the trifluoroacetylamino group.
Substitution: The trifluoroacetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce new functional groups at the 5-position of the cytidine ring .
科学的研究の応用
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: The compound is employed in the study of DNA-protein interactions and the development of nucleic acid-based therapeutics.
Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays
作用機序
The mechanism of action of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine involves its incorporation into nucleic acids. The trifluoroacetylamino group at the 5-position of the cytidine ring can interact with specific enzymes and proteins involved in nucleic acid metabolism. This interaction can inhibit the activity of these enzymes, leading to the disruption of DNA and RNA synthesis. The compound’s unique structure allows it to selectively target certain molecular pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: The parent compound of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine, lacking the trifluoroacetylamino modification.
5-Fluoro-2’-deoxycytidine: Another nucleoside analog with a fluorine atom at the 5-position, used in cancer research.
2’-Deoxy-5-azacytidine: A nucleoside analog with an azacytidine group at the 5-position, used in epigenetic studies
Uniqueness
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine is unique due to the presence of the trifluoroacetylamino group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and allows for specific interactions with nucleic acid-processing enzymes, making it a valuable tool in various research applications .
特性
IUPAC Name |
N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUSVKQOCPUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
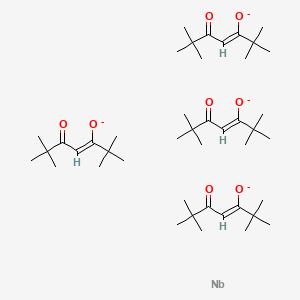
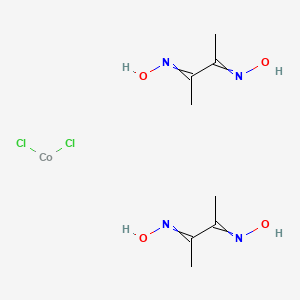
![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)
![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
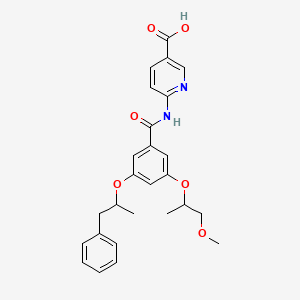
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
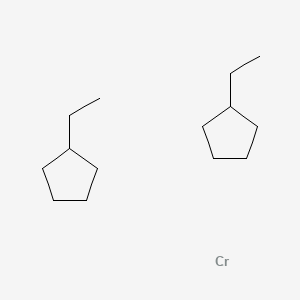
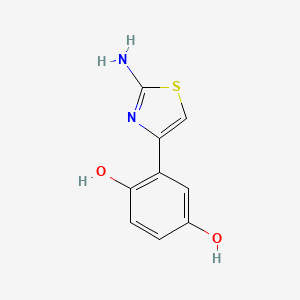
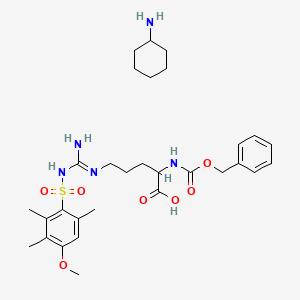
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)

![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)

